molecular formula C16H18ClN3O3S B2623654 Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946285-24-1

Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2623654
CAS No.: 946285-24-1
M. Wt: 367.85
InChI Key: GDAWOUWJTJLJAU-UHFFFAOYSA-N
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Description

Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl (4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its isobutyl group and thiazole ring contribute to its distinct pharmacological profile, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-methylpropyl N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S/c1-10(2)8-23-16(22)20-15-19-13(9-24-15)7-14(21)18-12-5-3-4-11(17)6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAWOUWJTJLJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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